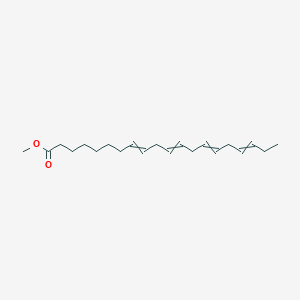
1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol . This compound is characterized by the presence of an azetidine ring, a hydroxyl group, and a propynone moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one typically involves the reaction of azetidine derivatives with propargyl ketones under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between 3-hydroxyazetidine and propargyl ketone . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
. The process involves scaling up the laboratory synthesis methods while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and hydroxyl group play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating cellular signaling pathways .
Comparison with Similar Compounds
1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxyazetidin-1-yl)ethanone: Similar structure but with an ethanone moiety instead of a propynone.
1-(3-Hydroxyazetidin-1-yl)butan-2-one: Contains a butanone moiety, leading to different chemical properties.
1-(3-Hydroxyazetidin-1-yl)pent-2-one: Features a pentanone moiety, which affects its reactivity and applications.
The uniqueness of this compound lies in its propynone moiety, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-(3-hydroxyazetidin-1-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C6H7NO2/c1-2-6(9)7-3-5(8)4-7/h1,5,8H,3-4H2 |
InChI Key |
BFPMKDLBHHHQNY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)N1CC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


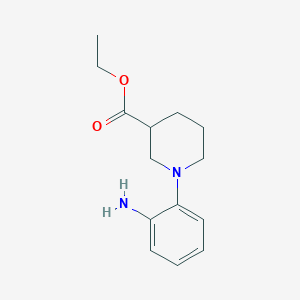
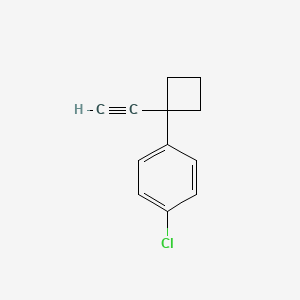
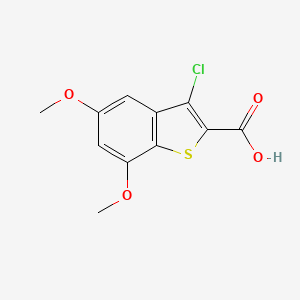
![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)
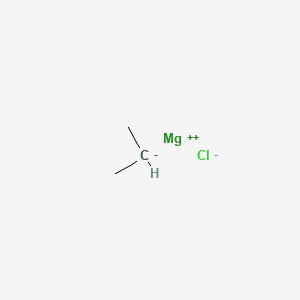
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)
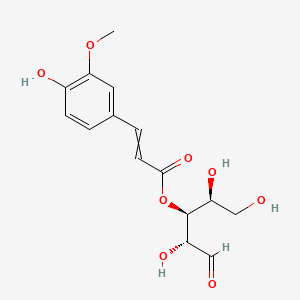
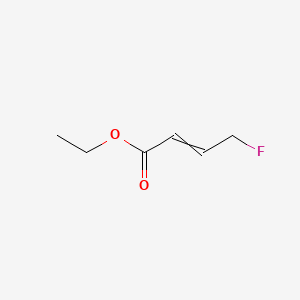
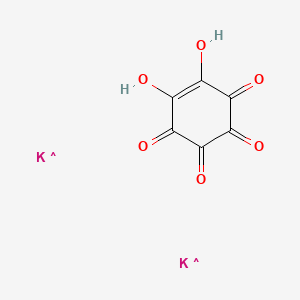
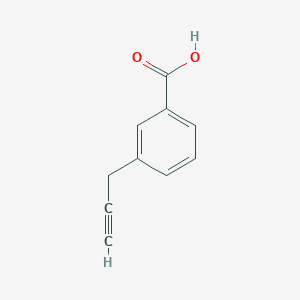


![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)
